molecular formula C176H304N56O51 B8091929 Abaloparatide (acetate)

Abaloparatide (acetate)

Cat. No.: B8091929
M. Wt: 4021 g/mol
InChI Key: OTCQTPWSJVIYMP-PSACBYEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Mechanism of Action

Abaloparatide derives from PTHrP(1-34) through strategic amino acid substitutions (residues 22-34) that enhance stability and receptor interaction. While sharing PTH’s N-terminal receptor-activating domain (residues 1-21), its modified C-terminal region accelerates dissociation from the PTH1 receptor’s R0 state, reducing sustained cAMP signaling. This translates to transient activation of osteoblast anabolic pathways with diminished RANKL induction compared to teriparatide, thereby delaying osteoclast-mediated resorption.

In vitro studies show abaloparatide’s affinity for the PTH1 receptor’s GTPγS-sensitive (RG) state matches teriparatide, but its R0 affinity is fourfold lower, limiting prolonged receptor activation. This kinetic selectivity underlies its clinical profile: rapid BMD gains (total hip +4.25% vs placebo at 18 months) without the resorptive "catch-up" seen with teriparatide.

Pharmacokinetics and Metabolism

Absorption & Distribution

  • Bioavailability : 36–39% after subcutaneous 80 mcg dosing
  • Tmax : 0.25–0.52 hours post-injection
  • Protein binding : ~70%, with a volume of distribution of 45–50 L

Elimination

  • Half-life : 1–1.7 hours, cleared via renal excretion of proteolytic fragments
  • Metabolism : Non-specific proteolysis; no CYP450 involvement

Population pharmacokinetics show no clinically relevant differences by age (49–86 years) or race. Renal impairment studies are pending, though preclinical data suggest dose adjustments may be necessary for severe dysfunction.

Properties

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H300N56O49.C2H4O2/c1-26-93(20)136(228-165(274)126(80-232)224-141(250)101(39-28-32-56-176)200-129(236)78-195-140(249)100(38-27-31-55-175)201-161(270)123(73-133(243)244)223-160(269)121(71-98-76-190-82-197-98)220-158(267)118(68-90(14)15)216-155(264)114(64-86(6)7)213-148(257)107(45-50-127(180)234)207-159(268)120(70-97-75-189-81-196-97)219-151(260)111(49-54-132(241)242)209-164(273)125(79-231)225-167(276)135(92(18)19)227-139(248)94(21)179)168(277)210-108(46-51-128(181)235)149(258)222-124(74-134(245)246)162(271)217-112(62-84(2)3)152(261)205-105(44-37-61-194-173(187)188)143(252)203-103(42-35-59-192-171(183)184)142(251)204-104(43-36-60-193-172(185)186)144(253)206-110(48-53-131(239)240)150(259)214-115(65-87(8)9)154(263)215-113(63-85(4)5)153(262)208-109(47-52-130(237)238)147(256)202-102(40-29-33-57-177)145(254)211-116(66-88(10)11)156(265)218-119(69-91(16)17)166(275)230-174(24,25)170(279)226-106(41-30-34-58-178)146(255)212-117(67-89(12)13)157(266)221-122(72-99-77-191-83-198-99)163(272)229-137(96(23)233)169(278)199-95(22)138(182)247;1-2(3)4/h75-77,81-96,100-126,135-137,231-233H,26-74,78-80,175-179H2,1-25H3,(H2,180,234)(H2,181,235)(H2,182,247)(H,189,196)(H,190,197)(H,191,198)(H,195,249)(H,199,278)(H,200,236)(H,201,270)(H,202,256)(H,203,252)(H,204,251)(H,205,261)(H,206,253)(H,207,268)(H,208,262)(H,209,273)(H,210,277)(H,211,254)(H,212,255)(H,213,257)(H,214,259)(H,215,263)(H,216,264)(H,217,271)(H,218,265)(H,219,260)(H,220,267)(H,221,266)(H,222,258)(H,223,269)(H,224,250)(H,225,276)(H,226,279)(H,227,248)(H,228,274)(H,229,272)(H,230,275)(H,237,238)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H4,183,184,192)(H4,185,186,193)(H4,187,188,194);1H3,(H,3,4)/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,135-,136-,137-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCQTPWSJVIYMP-PSACBYEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H304N56O51
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4021 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Loading

Abaloparatide is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, leveraging Wang or Rink amide resins as solid supports. The C-terminal amino acid (Ala34) is loaded onto the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIPEA (N,N-diisopropylethylamine). Resin substitution levels typically range from 0.3–0.7 mmol/g to balance reaction efficiency and steric hindrance.

Sequential Chain Assembly

The peptide chain is elongated from C- to N-terminus using Fmoc-protected amino acids. Each cycle involves:

  • Fmoc Deprotection : 20% piperidine in DMF (dimethylformamide) for 5–10 minutes.

  • Coupling : Amino acid (4–6 equivalents), HBTU/HOBt (hydroxybenzotriazole), and DIPEA in DMF for 45–90 minutes.

  • Washing : DMF and dichloromethane (DCM) to remove excess reagents.

Critical residues such as Gln16 require recoupling to mitigate des-Gln16 impurities, which can constitute up to 15% of crude product in non-optimized processes. Double couplings with extended reaction times (2–3 hours) reduce this impurity to <2%.

Table 1: Critical Synthesis Parameters for Abaloparatide SPPS

StepReagents/ConditionsDurationPurpose
Fmoc Deprotection20% Piperidine/DMF10 minRemove Fmoc group
CouplingFmoc-AA, HBTU, HOBt, DIPEA90 minAmino acid addition
Recoupling (Gln16)2× equivalents, extended time180 minMinimize des-Gln16 impurity
Final CleavageTFA/TIS/H2O (95:2.5:2.5)3 hrRelease peptide from resin

Impurity Control and Recoupling Strategies

Des-Gln16 Abaloparatide Mitigation

Incomplete coupling at Gln16 generates des-Gln16 abaloparatide, a primary impurity. Radius Health’s patented method introduces a systematic recoupling step using 1.5× molar excess of Fmoc-Gln(Trt)-OH and extended reaction time (3 hours), reducing this impurity from 15% to <1.5%. Post-coupling Kaiser tests confirm reaction completion.

Side-Reaction Byproducts

  • Aspartic Acid Cyclization : Asp10 and Asp17 undergo cyclization to β-Asp or iso-Asp forms under acidic conditions. Controlled cleavage (TFA with scavengers like triisopropylsilane) minimizes this.

  • Oxidation : Methionine and histidine residues are susceptible; synthesis under nitrogen atmosphere reduces oxidation byproducts.

Table 2: Impurity Profile of Crude Abaloparatide

ImpuritySourceConcentration (Crude)Post-Purification
des-Gln16 abaloparatideIncomplete coupling1.5–2.0%<0.1%
β-Asp10Acidic cyclization0.8–1.2%<0.05%
Oxidation productsMethionine/Histidine oxidation0.5–0.7%<0.03%

Cleavage, Deprotection, and Isolation

Final Cleavage Cocktail

Peptide-resin cleavage uses a mixture of TFA (trifluoroacetic acid), triisopropylsilane (TIS), and H2O (95:2.5:2.5 v/v) for 3 hours at 25°C. Scavengers prevent tert-butyl cation-induced modifications.

Crude Peptide Precipitation

Cleaved peptide is precipitated in cold methyl tert-butyl ether (MTBE), yielding a white solid with >85% recovery. Centrifugation and lyophilization produce a crude peptide powder for purification.

Purification and Acetate Salt Formation

Preparative HPLC

Crude abaloparatide is purified via reversed-phase HPLC (RP-HPLC):

  • Column : C18, 250 × 50 mm, 10 μm

  • Mobile Phase : Gradient of 0.1% TFA in H2O (A) and 0.1% TFA in acetonitrile (B)

  • Elution : 20–40% B over 60 minutes

Purified fractions are pooled, concentrated, and desalted using diafiltration.

Acetate Salt Conversion

The TFA counterion is exchanged for acetate by dissolving the peptide in 0.1 M acetic acid and lyophilizing. Final drug substance specifications include:

  • Purity : ≥98.0% (UPLC)

  • Acetate Content : 5–7% (w/w) via ion chromatography

Analytical Characterization

Identity and Purity Assessment

  • LC-MS : Monoisotopic mass confirmed as 3961 Da (±0.1 Da).

  • UPLC : Related substances <2.0% (sum of impurities).

  • Chiral GC-MS : Ensures L-amino acid configuration.

Stability-Indicating Methods

Forced degradation studies (heat, light, pH) validate method robustness:

  • Thermal Stress : 40°C/75% RH for 1 month increases β-Asp10 to 0.3%.

  • Photolysis : UV exposure (1.2 million lux-hours) induces <0.1% oxidation.

Process Optimization and Scalability

Industrial-Scale Manufacturing

Radius Health’s commercial process uses 500–1,000 L reactors, achieving batch sizes of 1–2 kg. Key optimizations include:

  • Automated SPPS Systems : Reduce manual handling and coupling variability.

  • In-Process Analytics : Real-time UPLC monitoring of coupling efficiency.

Cost-Efficiency Metrics

  • Yield : 65–70% (crude peptide), 50–55% (purified acetate).

  • Purity-Cost Tradeoff : Each 1% purity increase adds ~$12,000/kg production cost.

Comparative Analysis of Synthesis Methods

Table 3: Abaloparatide Synthesis Methodologies

MethodPurity (Crude)Key ImpurityScale-Up Feasibility
Standard SPPS70–75%des-Gln16 (5–8%)Moderate
Recoupling-Enhanced85–88%des-Gln16 (<1.5%)High
Hybrid Liquid-Phase78–82%Cyclization productsLimited

Chemical Reactions Analysis

Solubility and Solution Preparation

Abaloparatide (acetate) is slightly soluble in ethanol . For preparing solutions, it is recommended to purge the solvent with an inert gas . A stock solution can be made by dissolving abaloparatide (acetate) in a solvent, with ethanol being a suitable organic solvent . Further dilutions of the stock solution into aqueous buffers or isotonic saline should be made prior to performing biological experiments . It is important to ensure that the residual amount of organic solvent is insignificant, as organic solvents may have physiological effects at low concentrations . Organic solvent-free aqueous solutions of abaloparatide (acetate) can be prepared by directly dissolving the solid in aqueous buffers . The solubility of abaloparatide (acetate) in PBS, pH 7.2, is approximately 10 mg/ml . It is not recommended to store the aqueous solution for more than one day .

Biological Activity and Bone Turnover Markers

Abaloparatide increases bone mineral density (BMD) at various anatomical sites . In postmenopausal women with osteoporosis, the bone anabolic marker (s-PINP) showed a 90% increase above baseline at 1 month, and this effect was sustained throughout the abaloparatide treatment period . Abaloparatide demonstrated consistent increases in BMD measurements regardless of age, years since menopause, race, geographic region, presence or absence of prior fracture (vertebral, non-vertebral), severity of disease, and BMD at baseline .

Clinical Trial Data

In the ACTIVE study, abaloparatide significantly increased BMD at all anatomical sites measured versus placebo at 6, 12, and 18 months . The mean percent change in BMD at 18 months was 9.1% vs 0.5% at the lumbar spine, 3.3% vs 0% at the total hip, and 2.7% vs -0.4% at the femoral neck for abaloparatide versus placebo groups, respectively (all p<0.0001) . At the ultra-distal radius, the mean percent change in BMD at 18 months was 1.2% vs -1.0% for abaloparatide versus placebo groups .

ACTIVE Trial: Effect of Abaloparatide on New Vertebral Fracture Risk at 18 Months

ParameterPBO (N=600)ABL (N=583)TER (N=600)
Number of women with vertebral fracture, n (%)25 (4.2)3 (0.5)4 (0.7)
Absolute risk difference vs placebo† (%) (95% CI)n/a3.7 (2.0, 5.6)3.5 (1.8, 5.5)

PBO=placebo, ABL=abaloparatide, TER=teriparatide, CI=confidence interval

Adverse Reactions

Hypercalciuria was the most commonly reported adverse drug reaction in patients treated with abaloparatide in the ACTIVE study (15.6%) .

Scientific Research Applications

Pharmacological Mechanism

Abaloparatide functions as an anabolic agent for bone tissue by selectively activating the parathyroid hormone 1 receptor (PTH1R). This receptor is predominantly expressed in osteoblasts and osteocytes, leading to enhanced bone formation. Its structure comprises 34 amino acids, exhibiting 41% homology to parathyroid hormone (PTH) and 76% to PTHrP .

Clinical Applications

1. Treatment of Osteoporosis

Abaloparatide is indicated for:

  • Postmenopausal Women : It is primarily prescribed for postmenopausal women with osteoporosis who are at high risk for fractures or have not responded to other therapies .
  • Men with Osteoporosis : Recent studies suggest its potential efficacy in men with osteoporosis, although this application is still under investigation .

2. Efficacy Studies

Several key clinical trials have established the efficacy of abaloparatide:

  • ACTIVE Trial : In this phase III trial involving 2,463 postmenopausal women, abaloparatide significantly reduced the incidence of vertebral and nonvertebral fractures compared to placebo. It also demonstrated superior increases in bone mineral density (BMD) at various skeletal sites after 18 months of treatment .
  • Japanese Study : A randomized controlled trial conducted in Japan confirmed that abaloparatide robustly increased lumbar spine and hip BMDs over 78 weeks, indicating similar efficacy across diverse populations .

Safety Profile

Abaloparatide is generally well tolerated. Common side effects include hypercalciuria, dizziness, nausea, and headache. Notably, preclinical studies have raised concerns about a potential increase in osteosarcoma incidence in rodents; however, it remains unclear if this risk translates to humans .

Comparative Effectiveness

Abaloparatide has been compared with teriparatide, another anabolic agent:

  • Fracture Prevention : In head-to-head studies, abaloparatide has shown comparable effectiveness to teriparatide in preventing nonvertebral fractures while achieving a greater reduction in hip fracture risk .
  • BMD Improvements : Clinical evidence suggests that abaloparatide may lead to superior increases in BMD compared to teriparatide over both short and long-term treatment periods .

Case Studies and Observational Research

Recent observational studies have provided insights into real-world patient experiences with abaloparatide. A multicenter study highlighted that patients reported improvements in quality of life and adherence to treatment protocols. The findings suggest that the structured self-injection training provided during clinical trials may enhance adherence rates in real-world settings .

Summary Table of Clinical Trials

Study NamePopulationDurationPrimary EndpointKey Findings
ACTIVE Trial2463 postmenopausal women18 monthsIncidence of new vertebral fracturesSignificant reduction vs placebo; greater BMD increases
Japanese StudyPostmenopausal women & men78 weeksChange in lumbar spine BMDRobust increases in LS, TH, FN BMDs
Real-World StudyMulticenter observationalVariesPatient adherence and quality of lifePositive patient experiences; improved adherence

Mechanism of Action

  • Comparison with Similar Compounds

    Comparison with Teriparatide (PTH 1–34)

    Mechanism of Action

    • Abaloparatide: Binds selectively to the RG conformation of PTH1R, inducing transient cAMP signaling.
    • Teriparatide : Activates both R0 and RG conformations of PTH1R, leading to prolonged cAMP signaling. This increases bone formation but also elevates resorption markers and cortical porosity .

    Clinical Efficacy

    Parameter Abaloparatide Teriparatide Evidence Source
    Lumbar Spine BMD +11.2% (18 months) +9.7% (18 months)
    Hip Fracture Risk 1.0% 1.3%
    Non-Vertebral Fractures 2.9% event rate 3.2% event rate
    Cortical Porosity No increase Increased in preclinical models
    Hypercalcemia Risk Lower incidence Higher incidence
    • Bone Microarchitecture: Abaloparatide improves trabecular thickness and cortical volumetric BMD at the femoral neck, correlating with enhanced biomechanical strength .
    • Fusion Rates : In rat spinal fusion models, abaloparatide achieved 50% fusion at 28 days versus 25% with vehicle controls, outperforming teriparatide in early-phase studies .

    Comparison with Other PTH Analogs and Romosozumab

    PTHrP (1–36)

    • PTHrP (1–36) shares structural homology with abaloparatide but shows minimal BMD improvements in murine models .

    Romosozumab

    • Romosozumab, a sclerostin inhibitor, increases BMD via dual anabolic and anti-resorptive effects. While abaloparatide and romosozumab both reduce fracture risk, romosozumab’s mechanism avoids PTH1R-related hypercalcemia but carries a black-box warning for cardiovascular risk .

    Preclinical Insights

    • Murine Studies : At equimolar doses, abaloparatide and teriparatide similarly enhance femoral BMD, trabecular bone volume, and mechanical strength. However, abaloparatide induces faster osteoblast gene activation (e.g., Runx2, Col1A1) .

    Biological Activity

    Abaloparatide (acetate), a synthetic peptide analog of human parathyroid hormone-related peptide (hPTHrP), is primarily used in the treatment of osteoporosis, particularly in postmenopausal women. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical studies, safety profile, and comparative analyses with other osteoporosis treatments.

    Abaloparatide is a 34-amino acid peptide that mimics the action of parathyroid hormone (PTH) and PTH-related peptide. It selectively activates the parathyroid hormone type 1 receptor (PTH1R), which plays a crucial role in bone metabolism. The activation of this receptor leads to:

    Key Clinical Trials

    • ACTIVE Study :
      • Design : A randomized, multicenter, double-blind trial involving 2,463 postmenopausal women aged 49 to 86.
      • Duration : 18 months.
      • Findings : Abaloparatide significantly reduced the incidence of new vertebral fractures by 86% compared to placebo. It also resulted in substantial increases in bone mineral density (BMD) at the lumbar spine (8.48% increase) and total hip (2.14% increase) compared to placebo .
    • ATOM Study :
      • Population : Men aged 40 to 85 with osteoporosis.
      • Results : After 12 months of treatment with abaloparatide, significant improvements in BMD were observed at various skeletal sites, including lumbar spine (8.48% increase) and femoral neck (2.98% increase). The treatment was well tolerated with common adverse events being injection site reactions and dizziness .

    Safety Profile

    Abaloparatide has a generally favorable safety profile. In the ACTIVE study:

    • Common adverse events included hypercalciuria (15.6%), dizziness (11.1%), and back pain (8.6%).
    • Serious adverse events were rare, with most patients experiencing mild to moderate side effects .

    Adverse Events Summary

    Adverse EventIncidence (%)
    Hypercalciuria15.6
    Dizziness11.1
    Back Pain8.6
    Nausea8.5
    Headache8.5
    Injection Site Reaction6.2
    Palpitations5.6

    Comparative Efficacy

    When compared to teriparatide, another anabolic treatment for osteoporosis:

    • Abaloparatide demonstrated a lower incidence of hypercalcemia (3.4% vs. 6.4% for teriparatide).
    • Both treatments significantly improved BMD; however, abaloparatide's efficacy in reducing fracture risk was notably higher .

    Q & A

    Basic Research: Biochemical Characterization

    Q: What methodologies are used to differentiate the signaling pathways activated by abaloparatide versus teriparatide? A: Abaloparatide and teriparatide (PTH 1-34) both activate the PTH receptor 1 (PTHR1), but their signaling profiles differ. Key methods include:

    • cAMP Assays : MC3T3-E1 osteoblast cells treated with abaloparatide show a 2.3-fold lower EC50 (0.3 nM vs. 0.7 nM for teriparatide) for cAMP production, measured via radioimmunoassay or fluorescence-based systems .
    • β-Arrestin Recruitment : Abaloparatide demonstrates stronger β-arrestin/PTHR1 interaction (EC50 = 0.9 nM vs. 1.5 nM for teriparatide) using bioluminescence resonance energy transfer (BRET) assays .
    • Receptor Internalization : Flow cytometry or confocal microscopy reveals abaloparatide induces faster PTHR1 internalization (EC50 = 0.8 nM), critical for its transient signaling and reduced hypercalcemia risk .

    Basic Research: Preclinical Models

    Q: Which preclinical models are optimal for evaluating abaloparatide’s bone anabolic effects? A:

    • OVX Rat Model : Ovariectomized (OVX) rats treated with abaloparatide (6 weeks, 20–40 µg/kg/day) show increased trabecular bone volume (+50%) and femoral strength (+30%) via µCT and biomechanical testing .
    • Posterolateral Fusion (PLF) Model : In spinal fusion rats, abaloparatide (10 µg/kg/day) enhances fusion mass microarchitecture (bone volume/tissue volume +25%) and osteocalcin levels, assessed via histomorphometry and ELISA .

    Advanced Research: Clinical Trial Design

    Q: How should researchers address ethical constraints in placebo-controlled abaloparatide trials? A:

    • Adaptive Designs : The Japanese Phase 3 trial (NCT04064489) used a 2:1 abaloparatide:placebo ratio (130 vs. 65 participants) to minimize placebo exposure while meeting safety requirements (≥1 year data in ≥100 patients) .
    • Active Comparators : Post-18-month abaloparatide trials transition to alendronate to maintain bone density, avoiding placebo arms that risk bone loss .

    Advanced Research: Data Contradictions

    Q: How can conflicting data on abaloparatide’s non-vertebral fracture (NVF) efficacy be resolved? A:

    • Pooled Analysis : The ACTIVE trial showed a non-significant NVF reduction (HR = 0.57, p = 0.09). Sensitivity analyses adjusting for baseline fracture risk and lumbar BMD improved significance (HR = 0.49, p = 0.03) .
    • Real-World Evidence (RWE) : A US claims database study (n = 12,000) demonstrated comparable NVF risk reduction between abaloparatide and teriparatide (HR = 0.78, 95% CI: 0.65–0.94) .

    Advanced Research: Cardiovascular Safety

    Q: What methodologies validate abaloparatide’s cardiovascular safety in post-marketing studies? A:

    • RWE Cohort Studies : The Symphony Health IDV® database (n = 24,000) showed no increased MACE risk (HR = 1.02, 95% CI: 0.88–1.18) versus teriparatide, adjusted for comorbidities .
    • Pharmacovigilance : FDA Adverse Event Reporting System (FAERS) data (2017–2023) identified no cardiovascular safety signals, with heart rate increases being transient and dose-dependent .

    Advanced Research: Molecular Mechanisms

    Q: How does abaloparatide’s selective PTHR1 binding enhance anabolic activity? A:

    • Conformational Specificity : Abaloparatide preferentially binds the R0 PTHR1 conformation, promoting transient cAMP signaling over sustained RG activation (linked to catabolic effects). This is validated via cryo-EM and FRET-based receptor dynamics .
    • Transcriptomic Profiling : RNA-seq of osteoblasts reveals abaloparatide upregulates Wnt/β-catenin pathway genes (e.g., LRP5, DKK1) more robustly than teriparatide, driving osteoblast differentiation .

    Advanced Research: Long-Term Efficacy

    Q: What experimental designs assess abaloparatide’s durability post-treatment? A:

    • Sequential Therapy Trials : The ACTIVExtend trial transitioned abaloparatide-treated patients to alendronate, showing sustained vertebral fracture risk reduction (RR = 0.44 vs. placebo) over 43 months via DXA and fracture adjudication .
    • Bone Turnover Markers : Monitoring PINP and CTX after abaloparatide withdrawal identifies rebound resorption, guiding anti-resorptive therapy timing .

    Advanced Research: Male Osteoporosis

    Q: How does abaloparatide’s efficacy in men differ from postmenopausal women? A:

    • ATOM Trial Design : Men (n = 228) received abaloparatide (80 µg/day) or placebo for 12 months. BMD gains at the lumbar spine (+8.5% vs. +1.2%) were assessed via DXA, with stricter T-score stratification to account for sex-specific reference ranges .
    • Biomechanical Surrogates : Finite element analysis of hip DXA scans estimated strength improvements (+12% vs. placebo), validated by HR-pQCT .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.